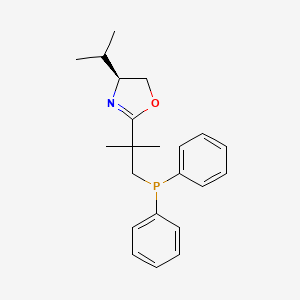
(S)-2-(1-Diphenylphosphino-2-methylpropan-2-yl)-4-isopropyl-4,5-dihydrooxazole
Overview
Description
(S)-2-(1-Diphenylphosphino-2-methylpropan-2-yl)-4-isopropyl-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C22H28NOP and its molecular weight is 353.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-(1-Diphenylphosphino-2-methylpropan-2-yl)-4-isopropyl-4,5-dihydrooxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(1-Diphenylphosphino-2-methylpropan-2-yl)-4-isopropyl-4,5-dihydrooxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Baker et al. (2000) utilized diastereo-enriched substituted (4S)-4-isopropyl-2-(2,2′-binaphthalen-1-yl)-4,5-dihydrooxazoles to determine the absolute configurations of synthetic 2,2′-binaphthalenes (Baker, Brkic, Sargent, Skelton, & White, 2000).
Štěpnička (2002) conducted synthesis and characterization of (Sp)-2-(diphenylphosphino)ferrocenecarboxylic acid, enhancing understanding of planarly chiral ligands and their diastereoselective coordination (Štěpnička, 2002).
Drahoňovský et al. (2001) synthesized 2-[1'-(diphenylphosphanyl)ferrocenyl]-4-isopropyl-4,5-dihydrooxazole and analyzed its solid-state structure via single-crystal X-ray diffraction (Drahoňovský, Císařová, Štěpnička, Dvořáková, Maloň, & Dvořák, 2001).
Sedinkin et al. (2008) studied the synthesis and structural characterization of new phosphinooxazoline complexes of iron, providing insights into octahedral coordination geometry and half-sandwich structure around the iron center (Sedinkin, Rath, & Bauer, 2008).
Baltzer et al. (1996) presented the synthesis and structure of (S)-2-(1-Diphenylphosphino-2-methylpropan-2-yl)-4-isopropyl-4,5-dihydrooxazole, a novel phosphonooxazole ligand (Baltzer, Macko, Schaffner, & Zehnder, 1996).
Chen et al. (2013) explored 4,5-diphenylisoxazole derivatives like 5-α-4-(4-(pyrrolidin-1-yl)butoxy)phenyl-4-(4-methoxyphenyl)isoxazole (7a), showing potential as anti-osteoporotic agents (Chen, Tseng, Lo, Lin, Chen, Wang, Ho, & Tzeng, 2013).
Banzragchgarav et al. (2016) identified the trypanocidal activity of oxazoles with di- and trihydroxy groups, with 2-(2',3'-dihydroxyphenyl)-5-(2′′-hydroxyphenyl)oxazole (4) exhibiting potent inhibitory activity (Banzragchgarav, Murata, Odontuya, Buyankhishig, Suganuma, Davaapurev, Inoue, Batkhuu, & Sasaki, 2016).
Salionov (2015) discussed the synthesis of esthers of 2-(4-R-5-(thiophene-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acids, noting their analgesic, neuroleptic, diuretic, anti-inflammatory, mild antimicrobial, and other biological activities (Salionov, 2015).
Speiser and Braunstein et al. (2004) demonstrated that Ni(II) complexes with phosphinooxazoline-based ligands exhibit catalytic properties in ethylene oligomerization (Speiser, Braunstein, Saussine, & Welter, 2004).
Agostinho et al. (2007) used phosphinito- and phosphonito-oxazoline Pd(II) complexes as CO/ethylene insertion intermediates in chemical reactions (Agostinho, Braunstein, & Welter, 2007).
properties
IUPAC Name |
[2-methyl-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propyl]-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28NOP/c1-17(2)20-15-24-21(23-20)22(3,4)16-25(18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,17,20H,15-16H2,1-4H3/t20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXTWZZTVCGWFU-HXUWFJFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C(C)(C)CP(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C(C)(C)CP(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(1-Diphenylphosphino-2-methylpropan-2-yl)-4-isopropyl-4,5-dihydrooxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1a,7a-dimethyl-1H-cyclopropa[b]chromen-7-one](/img/structure/B8205794.png)

![2-Bromo-8-chlorodibenzo[b,d]furan](/img/structure/B8205807.png)
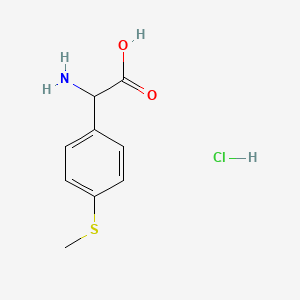

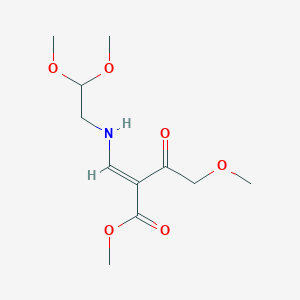

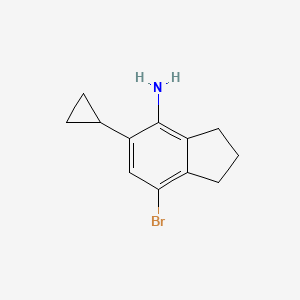
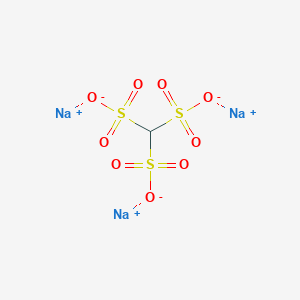

![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B8205884.png)
![2,3,6,7,8,9-Hexahydro-1H-cyclopenta[a]naphthalen-5-amine](/img/structure/B8205892.png)
![3-Methyl-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan](/img/structure/B8205895.png)
![2,2-Dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B8205897.png)